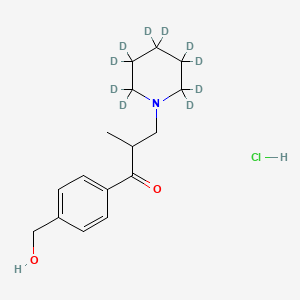
Anti-inflammatory agent 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 14 is a compound known for its significant anti-inflammatory properties. It has been studied for its potential to inhibit inflammation and has shown promising results in various scientific research applications. The compound is particularly noted for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration of 2 micromolar .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 14 involves a multi-step process. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required standards for scientific research and potential therapeutic use.
化学反应分析
Types of Reactions
Anti-inflammatory agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its anti-inflammatory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Anti-inflammatory agent 14 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents and to develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and inflammation pathways.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
The anti-inflammatory effects of Anti-inflammatory agent 14 are primarily due to its ability to inhibit key inflammatory mediators. The compound targets and inhibits the activity of enzymes such as cyclooxygenase and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory molecules like prostaglandins and nitric oxide . By blocking these pathways, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: These compounds share a similar core structure and exhibit anti-inflammatory properties.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Compounds like ibuprofen and aspirin also inhibit cyclooxygenase enzymes but may have different side effect profiles.
Uniqueness
Anti-inflammatory agent 14 is unique in its specific inhibition of Mycobacterium tuberculosis H37Rv, making it a valuable compound for research in tuberculosis treatment . Additionally, its distinct synthetic route and reaction conditions set it apart from other anti-inflammatory agents.
属性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21) |
InChI 键 |
NILPSABXLUXHCD-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


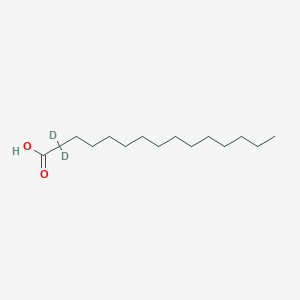

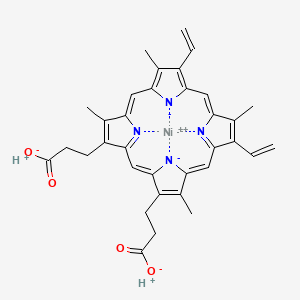

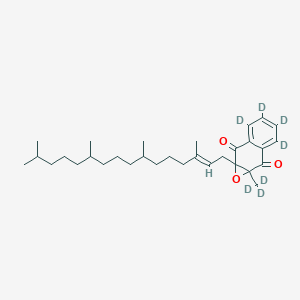
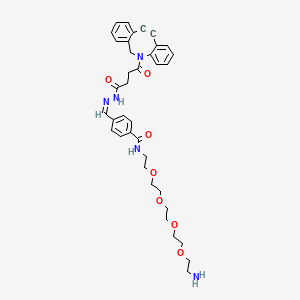

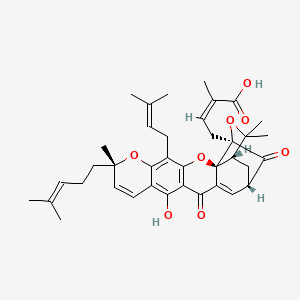
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
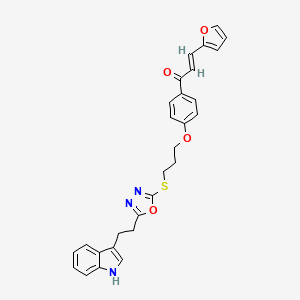

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
